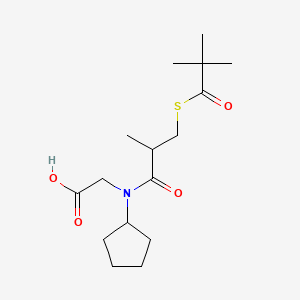

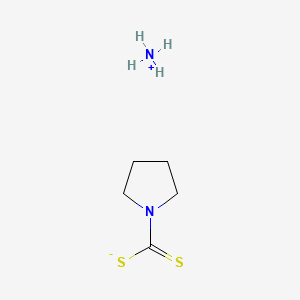

Ammonium pyrrolidine-1-carbodithioate

描述

吡咯烷二硫代氨基甲酸酯是一种以其金属螯合特性和抑制各种生物过程的能力而闻名的化合物。它是二硫代氨基甲酸酯家族的成员,该家族的化合物以含有二硫代氨基甲酸酯官能团为特征。

作用机制

吡咯烷二硫代氨基甲酸酯的作用机制涉及其螯合金属离子和抑制特定生物途径的能力:

生化分析

Biochemical Properties

Ammonium pyrrolidinedithiocarbamate plays a significant role in various biochemical reactions. It functions as a chelating agent, allowing the preconcentration of trace metals from solutions . Additionally, it has antioxidant properties and can inhibit apoptosis in lymphocytes, neurons, and vascular endothelial cells . The compound interacts with several biomolecules, including enzymes like nitric oxide synthase (NOS), where it prevents the induction of NOS by inhibiting the translation of NOS mRNA . It also interacts with proteins involved in the NF-κB signaling pathway, inhibiting the mobilization of NF-κB and the production of tumor necrosis factor (TNF) in human monocytes .

Cellular Effects

Ammonium pyrrolidinedithiocarbamate has profound effects on various cell types and cellular processes. It influences cell function by inhibiting NF-κB activation, which plays a crucial role in regulating inflammation, immune responses, and cell survival . The compound can induce apoptosis in certain cell types, such as rat smooth muscle cells, while inhibiting apoptosis in others, like leukemia HL-60 cells . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of NF-κB and other related proteins .

Molecular Mechanism

The molecular mechanism of action of Ammonium pyrrolidinedithiocarbamate involves its ability to inhibit NF-κB activation. It achieves this by preventing the phosphorylation of IκB, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and reducing the expression of downstream cytokines . Additionally, the compound functions as a chelating agent, forming complexes with transition metals, which can influence various biochemical processes . It also has antioxidant properties, which contribute to its ability to inhibit apoptosis and modulate cellular responses to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ammonium pyrrolidinedithiocarbamate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it can inhibit NF-κB activation and reduce neutrophil activity in rats over extended periods . Additionally, its ability to prevent Ca2+ influx in adriamycin-treated podocytes suggests that it can maintain its biochemical activity over time .

Dosage Effects in Animal Models

The effects of Ammonium pyrrolidinedithiocarbamate vary with different dosages in animal models. In rats, administration of the compound at doses of 50, 100, and 200 mg/kg has been shown to reverse hepatic injury induced by Bacillus Calmette-Guérin (BCG) and inhibit the down-regulation of CYP2E1 . Higher doses, such as 121 mg/kg administered intranasally, have been well-tolerated in animal studies, with no major systemic toxicities observed . Very high doses can induce neurotoxicity, consistent with the toxicity profile of dithiocarbamates .

Metabolic Pathways

Ammonium pyrrolidinedithiocarbamate is involved in several metabolic pathways. It can inhibit the activity of cytochrome P450 2E1 (CYP2E1) by modulating the NF-κB signaling pathway . The compound also affects the expression of inducible nitric oxide synthase (iNOS), which plays a role in various metabolic processes . Its chelating properties allow it to interact with transition metals, influencing their availability and activity in metabolic reactions .

Transport and Distribution

Within cells and tissues, Ammonium pyrrolidinedithiocarbamate is transported and distributed through interactions with various transporters and binding proteins. Its ability to form complexes with transition metals can affect its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its interactions with proteins involved in the NF-κB signaling pathway, which can modulate its effects on cellular function .

Subcellular Localization

Ammonium pyrrolidinedithiocarbamate’s subcellular localization is crucial for its activity and function. The compound can inhibit the translocation of NF-κB to the nucleus by preventing the phosphorylation of IκB . This inhibition affects the expression of downstream cytokines and other proteins involved in cellular responses to stress and inflammation . Additionally, its chelating properties allow it to localize in specific cellular compartments where it can interact with transition metals and other biomolecules .

准备方法

吡咯烷二硫代氨基甲酸酯可以通过在碱的存在下使吡咯烷与二硫化碳反应合成。反应通常按如下方式进行:

合成路线: 吡咯烷在碱性介质中(如氢氧化钠或氢氧化钾)与二硫化碳反应,形成吡咯烷二硫代氨基甲酸酯。

反应条件: 反应通常在室温下进行,产物通过沉淀或萃取方法分离。

化学反应分析

科学研究应用

吡咯烷二硫代氨基甲酸酯在科学研究中具有广泛的应用:

化学: 它用作配位化学中的配体来形成金属配合物。

生物学: 它已被研究用于其抑制某些酶和蛋白质活性的能力,例如核因子-κB (NF-κB),它在炎症和免疫反应中发挥作用.

相似化合物的比较

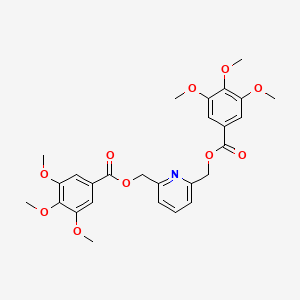

吡咯烷二硫代氨基甲酸酯在二硫代氨基甲酸酯中是独一无二的,因为它具有特定的化学结构和性质。类似的化合物包括:

二乙基二硫代氨基甲酸酯: 以其在治疗酒精依赖和作为抗癌剂中的应用而闻名.

二甲基二硫代氨基甲酸酯: 用作杀菌剂和橡胶工业.

二硫代氨基甲酸锌: 通常在农业中用作杀菌剂,在橡胶工业中用作硫化促进剂.

吡咯烷二硫代氨基甲酸酯因其形成稳定的金属配合物的能力及其在医药中的潜在治疗应用而脱颖而出。

属性

IUPAC Name |

pyrrolidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS2/c7-5(8)6-3-1-2-4-6/h1-4H2,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDORGPIHIGNW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)[S-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8NS2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5108-96-3 | |

| Record name | 1-Pyrrolidinecarbodithioic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium pyrrolidine-1-carbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of APDC?

A1: APDC primarily acts by inhibiting the activation of the transcription factor NF-κB. [, , ] It achieves this by preventing the nuclear translocation of NF-κB, thereby hindering its ability to bind to DNA and initiate the transcription of target genes. [, ] This inhibition has downstream effects on various cellular processes, including inflammation, apoptosis, and oxidative stress. [, , , ]

Q2: How does APDC affect oxidative stress?

A2: APDC demonstrates antioxidant properties by reducing the production of superoxide anion radicals and increasing the activity of antioxidant enzymes like superoxide dismutase and catalase. [] In a study on rats with metabolic syndrome, APDC effectively prevented oxidative stress in muscle tissue. []

Q3: Can APDC modulate pain pathways?

A3: Research suggests APDC might play a role in pain modulation. In a study on paclitaxel-induced peripheral neuropathy in rats, APDC attenuated mechanical allodynia, potentially by inhibiting NF-κB-dependent upregulation of CX3CL1. []

Q4: What is the molecular formula and weight of APDC?

A4: The molecular formula of APDC is C5H11N3S2. Its molecular weight is 193.3 g/mol.

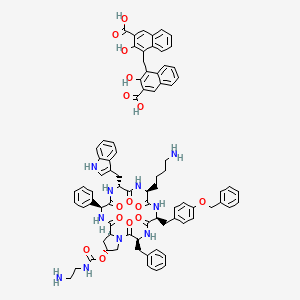

Q5: Is there spectroscopic data available for APDC and its metal complexes?

A5: Yes, several studies utilize spectroscopic techniques to characterize APDC and its complexes. UV-Vis spectrophotometry is commonly employed to study the formation and stability of APDC-metal chelates. [, , ] Additionally, X-ray diffraction analysis provides insights into the crystal structure of APDC complexes, revealing details about their coordination geometry and bonding interactions. [, ]

Q6: Can APDC be used in conjunction with different analytical techniques?

A6: Yes, APDC's compatibility with various analytical techniques makes it a versatile reagent. It is widely used in conjunction with atomic absorption spectrometry (AAS) for trace metal analysis. [, , , , , , , ] Additionally, APDC is employed in high-performance liquid chromatography (HPLC) for the separation and quantification of metal species. [, ] This adaptability makes APDC a valuable tool in analytical chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。